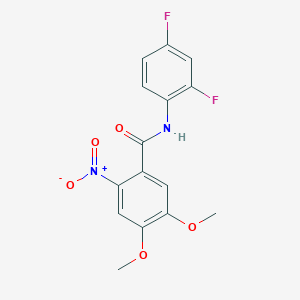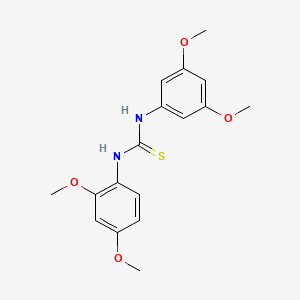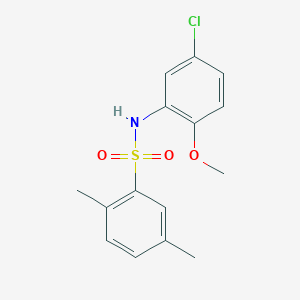
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide, also known as 5-Cl-Ome-DMBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer cells. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS in lab experiments is its high potency and selectivity for certain enzymes and signaling pathways. This allows for more targeted and specific experiments. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on some normal cells in addition to cancer cells.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS. One direction is the investigation of its potential as a therapeutic agent for other diseases beyond cancer, such as inflammation and neurodegenerative disorders. Another direction is the development of more potent and selective analogs of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS that could have even greater potential as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS involves the reaction of 5-chloro-2-methoxyaniline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the sulfonyl chloride group by the amino group of the aniline, resulting in the formation of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS as a white solid with a high yield.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential therapeutic agent for other diseases such as diabetes, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-5-11(2)15(8-10)21(18,19)17-13-9-12(16)6-7-14(13)20-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJRODIKLQHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

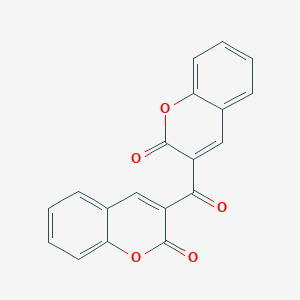
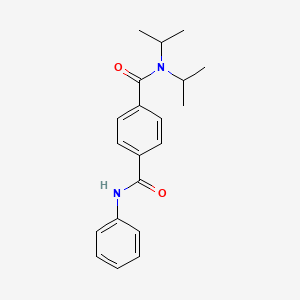
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)
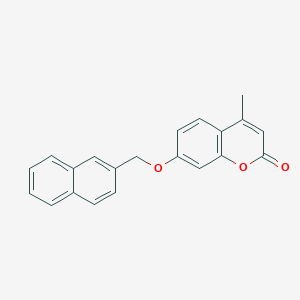

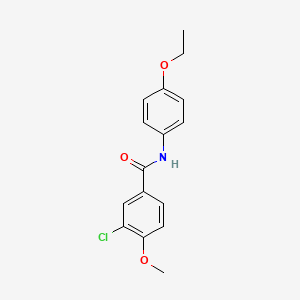
![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
